molecular formula C20H23NO4 B2752654 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide CAS No. 1421492-98-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide

Cat. No.: B2752654
CAS No.: 1421492-98-9
M. Wt: 341.407
InChI Key: GXTCWTAZIBDAJQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a benzamide core with two methoxy substituents. Its multifaceted properties make it a valuable tool in various fields, including drug synthesis, material science, and biological studies.

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide typically involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, forming new substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological system being studied, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide can be compared to other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide: This compound has a naphthamide core instead of a benzamide, which may alter its binding properties and biological activity.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide: The presence of an ethoxy group can influence the compound’s solubility and reactivity.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: The pyrazole ring introduces additional nitrogen atoms, potentially affecting the compound’s electronic properties and interactions with biological targets.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-17-10-14(11-18(12-17)25-2)19(22)21-13-20(23,16-8-9-16)15-6-4-3-5-7-15/h3-7,10-12,16,23H,8-9,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTCWTAZIBDAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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